(2S)-2-Amino-N,N-dimethyl-4-(methylsulfanyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Amino-N,N-dimethyl-4-(methylsulfanyl)butanamide: is an organic compound with a unique structure that includes an amino group, a dimethylated amide, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-N,N-dimethyl-4-(methylsulfanyl)butanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (2S)-2-amino-4-(methylsulfanyl)butanoic acid.
Amidation Reaction: The carboxylic acid group of the starting material is converted to an amide using reagents like dimethylamine and coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Purification: The resulting product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure efficiency and consistency. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles like alkyl halides or acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
Chemistry
(2S)-2-Amino-N,N-dimethyl-4-(methylsulfanyl)butanamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its unique functional groups.
Medicine
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2S)-2-Amino-N,N-dimethyl-4-(methylsulfanyl)butanamide exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can influence the compound’s activity and specificity in various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (2S)-N-[(4,4-dimethylcyclohexyl)methyl]-2-ethanesulfonamido-4-(methylsulfanyl)butanamide
- (2S)-2-amino-4-(methylsulfanyl)-N-[(1-propylcyclopropyl)methyl]butanamide
- (2S)-2-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(methylsulfanyl)butanamide
Uniqueness
(2S)-2-Amino-N,N-dimethyl-4-(methylsulfanyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dimethylated amide group and methylsulfanyl group differentiate it from other similar compounds, making it a valuable molecule for targeted research and applications.
Properties
Molecular Formula |
C7H16N2OS |
---|---|
Molecular Weight |
176.28 g/mol |
IUPAC Name |
(2S)-2-amino-N,N-dimethyl-4-methylsulfanylbutanamide |
InChI |
InChI=1S/C7H16N2OS/c1-9(2)7(10)6(8)4-5-11-3/h6H,4-5,8H2,1-3H3/t6-/m0/s1 |
InChI Key |
NJAVVXLRMYVVLK-LURJTMIESA-N |
Isomeric SMILES |
CN(C)C(=O)[C@H](CCSC)N |
Canonical SMILES |
CN(C)C(=O)C(CCSC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.